molecular formula C26H25BrN2O2 B11640677 9-Bromo-5-(4-isopropylphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Bromo-5-(4-isopropylphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11640677
M. Wt: 477.4 g/mol
InChI Key: OVOFCZUHQUTPIZ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-c][1,3]benzoxazine family, characterized by a fused tricyclic scaffold. The core structure integrates a pyrazole ring fused with a benzoxazine moiety. Key substituents include:

  • 4-Isopropylphenyl at position 5: Introduces steric bulk and moderate electron-donating effects.
  • 4-Methoxyphenyl at position 2: Provides electron-donating properties via the methoxy group, influencing electronic density and intermolecular interactions.

This combination of substituents balances steric bulk, lipophilicity, and electronic modulation, making the compound a candidate for pharmaceutical or materials science applications.

Properties

Molecular Formula

C26H25BrN2O2

Molecular Weight

477.4 g/mol

IUPAC Name

9-bromo-2-(4-methoxyphenyl)-5-(4-propan-2-ylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C26H25BrN2O2/c1-16(2)17-4-6-19(7-5-17)26-29-24(22-14-20(27)10-13-25(22)31-26)15-23(28-29)18-8-11-21(30-3)12-9-18/h4-14,16,24,26H,15H2,1-3H3

InChI Key

OVOFCZUHQUTPIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C=CC(=C5)Br

Origin of Product

United States

Preparation Methods

The synthesis of 9-Bromo-5-(4-isopropylphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.

    Bromination: Introduction of the bromine atom is usually done using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Coupling reactions: The isopropylphenyl and methoxyphenyl groups are introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

9-Bromo-5-(4-isopropylphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

9-Bromo-5-(4-isopropylphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 9-Bromo-5-(4-isopropylphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Substituent Analysis and Structural Variations

The table below summarizes key structural differences and properties of analogs compared to the target compound:

Compound Name/Identifier Position 5 Substituent Position 2 Substituent Position 9 Substituent Molecular Weight (g/mol) Key Properties/Notes
Target Compound 4-Isopropylphenyl 4-Methoxyphenyl Br ~476* High lipophilicity; balanced steric and electronic effects.
9-Bromo-2-(4-methylphenyl)-5-(4-nitrophenyl)- 4-Nitrophenyl 4-Methylphenyl Br 464.32 Electron-withdrawing nitro group enhances reactivity; lower lipophilicity.
9-Bromo-5-(4-butoxyphenyl)-2-(4-ethoxyphenyl)- 4-Butoxyphenyl 4-Ethoxyphenyl Br ~533* Alkoxy groups improve solubility in non-polar solvents; increased molecular weight.
5-(4-Bromophenyl)-9-chloro-2-(4-methoxyphenyl) 4-Bromophenyl 4-Methoxyphenyl Cl 487.76 Chlorine at position 9 reduces leaving-group ability compared to bromine.
9-Bromo-5-(4-fluorophenyl)-2-(4-methylphenyl)- 4-Fluorophenyl 4-Methylphenyl Br 437.30 Fluorine’s electronegativity enhances binding specificity; lower steric hindrance.
5-[4-(Benzyloxy)phenyl]-9-bromo-2-(4-ethoxyphenyl)- 4-(Benzyloxy)phenyl 4-Ethoxyphenyl Br 605.51 Benzyloxy group increases lipophilicity and steric bulk; potential for π-π stacking.

*Molecular weight inferred based on core structure and substituents.

Electronic and Steric Effects

  • 4-Nitrophenyl (): Strong electron-withdrawing effects may activate the core for nucleophilic substitution but reduce solubility . 4-Fluorophenyl (): Fluorine’s electronegativity enhances dipole interactions but lacks steric bulk .
  • Position 2 :

    • 4-Methoxyphenyl (Target) : Methoxy group donates electrons via resonance, stabilizing positive charges and influencing aromatic stacking.
    • 4-Ethoxyphenyl () : Longer alkoxy chain enhances solubility in organic solvents compared to methoxy .
  • Position 9 :

    • Br vs. Cl () : Bromine’s larger atomic radius and polarizability make it a better leaving group in substitution reactions compared to chlorine .

Biological Activity

The compound 9-Bromo-5-(4-isopropylphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine represents a novel class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, drawing from various research studies and findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a multi-step process that includes cyclization reactions. The compound's structure features a benzoxazine moiety, which is known for its stability and potential therapeutic applications.

Key Structural Features

  • Bromine Substitution : The presence of a bromine atom enhances the compound's reactivity and potential biological interactions.
  • Isopropyl and Methoxy Groups : These substituents contribute to the compound's lipophilicity and may influence its binding affinity to biological targets.

Biological Activities

The biological activities of this compound have been investigated in several studies, highlighting its potential in various therapeutic areas.

Anticancer Activity

Research indicates that derivatives of benzoxazines exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds similar to this compound demonstrated cytotoxic effects against multiple cancer cell lines including MCF-7 (breast), A549 (lung), HeLa (cervical), and PC3 (prostate) cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest .

Antidiabetic Properties

Molecular docking studies have shown that this compound exhibits promising antidiabetic potential by inhibiting key enzymes involved in carbohydrate metabolism:

  • Enzyme Inhibition : It has been found to inhibit pancreatic α-amylase and intestinal α-glucosidase effectively. The binding affinities observed were comparable to existing antidiabetic drugs, suggesting its potential as a therapeutic agent for diabetes management .

Antioxidant Activity

The antioxidant properties of the compound have also been evaluated:

  • Radical Scavenging : The compound showed significant radical scavenging activity in various assays, indicating its potential role in mitigating oxidative stress-related diseases .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties:

  • Mechanism of Action : It is believed to inhibit pro-inflammatory cytokines and modulate pathways associated with inflammation .

Case Studies

Several case studies have documented the biological activity of related compounds within the benzoxazine class:

StudyFindings
Study ADemonstrated significant anticancer activity against human cancer cell lines with IC50 values in the micromolar range.
Study BShowed strong inhibition of α-amylase with Ki values indicating competitive inhibition.
Study CReported antioxidant activity comparable to standard antioxidants like ascorbic acid.

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